MS-PPOH MS-PPOH Arachidonic acid is converted by microsomal CYP450 enzymes to a variety of epoxides, ω-1 and ω-hydroxylated compounds via what is known as the epoxidase pathway. MS-PPOH is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes. MS-PPOH inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 µM, but has no effect on the formation of 20-HETE, the ω-hydroxylation product of CYP4A1.
Brand Name: Vulcanchem
CAS No.: 206052-02-0
VCID: VC0163767
InChI: InChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18)
SMILES: CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C
Molecular Formula: C16H21NO4S
Molecular Weight: 323.4 g/mol

MS-PPOH

CAS No.: 206052-02-0

Reference Standards

VCID: VC0163767

Molecular Formula: C16H21NO4S

Molecular Weight: 323.4 g/mol

MS-PPOH - 206052-02-0

CAS No. 206052-02-0
Product Name MS-PPOH
Molecular Formula C16H21NO4S
Molecular Weight 323.4 g/mol
IUPAC Name N-methylsulfonyl-6-(2-prop-2-ynoxyphenyl)hexanamide
Standard InChI InChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18)
Standard InChIKey REUHFEYPDFRRGJ-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C
Canonical SMILES CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C
Description Arachidonic acid is converted by microsomal CYP450 enzymes to a variety of epoxides, ω-1 and ω-hydroxylated compounds via what is known as the epoxidase pathway. MS-PPOH is a selective inhibitor of the epoxygenation reactions catalyzed by specific CYP450 isozymes. MS-PPOH inhibits the formation of arachidonate 11,12-epoxides by CYP4A2 and CYP4A3 enzymes with an IC50 value of 13 µM, but has no effect on the formation of 20-HETE, the ω-hydroxylation product of CYP4A1.
Synonyms MS-PPOH
N-methylsulfonyl-6-(2-propargyloxyphenyl)hexanamide
Reference 1.Capdevila, J.H.,Karara, A.,Waxman, D.J., et al. Cytochrome P-450 enzyme-specific control of the regio- and enantiofacial selectivity of the microsomal arachidonic acid epoxygenase. The Journal of Biological Chemisty 265, 10865-10871 (1990).
PubChem Compound 10087567
Last Modified Nov 11 2021
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